molecular formula C17H22N4O3 B2495093 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2198165-14-7

2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2495093
CAS No.: 2198165-14-7
M. Wt: 330.388
InChI Key: YMKQXIFPXOWUAU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer research . Its structure incorporates a 1,2,3-triazole ring linked to a piperidine moiety, a feature common in pharmacologically active compounds designed to interact with biological targets . The 1,2,3-triazole functional group is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and dipolar interactions, which can facilitate binding to enzyme active sites . Furthermore, the dimethoxyphenyl subunit is a recurrent feature in various synthetic bioactive molecules, contributing to the compound's overall pharmacophore profile . This combination of heterocyclic and aryl components makes it a valuable intermediate for researchers investigating new kinase inhibitors or exploring structure-activity relationships (SAR) in the development of novel antitumor agents . The compound is offered exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-15-4-3-13(11-16(15)24-2)12-17(22)20-9-5-14(6-10-20)21-18-7-8-19-21/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQXIFPXOWUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic molecule that combines a triazole moiety with a piperidine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

This formula indicates the presence of two methoxy groups on the phenyl ring and a triazole group linked to a piperidine, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Neuroprotective Effects

Studies have indicated that compounds similar to those containing the triazole moiety exhibit neuroprotective properties. For instance, triazole derivatives have been linked to the modulation of neuroinflammatory processes and the protection against neuronal cell death. In particular, derivatives related to J147 , a known neuroprotective agent for Alzheimer's disease, suggest that this compound may also provide similar benefits through mechanisms involving oxidative stress reduction and inhibition of neuroinflammation .

3. Anti-inflammatory Properties

Compounds with piperidine and triazole structures have shown promise in reducing inflammation. The anti-inflammatory activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-II . The presence of methoxy groups may enhance this activity by improving solubility and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionInhibition of neuronal cell death
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX-II and reduction of cytokines

Case Study: Neuroprotective Mechanism

A study focused on compounds related to J147 demonstrated that these molecules could modulate neuroinflammatory pathways by reducing levels of reactive oxygen species (ROS) in neuronal cultures. The proposed mechanism involves activation of the Nrf2 pathway, which is crucial for antioxidant response . This suggests that our compound may similarly engage these protective mechanisms.

Case Study: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, certain compounds showed IC50 values in the low micromolar range against Staphylococcus aureus and Candida albicans. This highlights the potential for our compound to exhibit similar antimicrobial properties given its structural framework .

Scientific Research Applications

Pharmaceutical Development

The triazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Compounds containing triazole units have been extensively studied for their potential as therapeutic agents.

  • Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial and fungal strains. For instance, studies indicate that derivatives of triazoles exhibit significant antimicrobial activity comparable to established drugs . The presence of the piperidine group may enhance the bioactivity of the compound by improving its pharmacokinetic properties.
  • Anticancer Properties : The incorporation of the triazole moiety has been linked to anticancer activity. Research has demonstrated that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific compound may be evaluated for similar effects in vitro and in vivo.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the compound and biological targets. The structural features of 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can be analyzed using computational methods to predict binding affinities with various receptors.

  • Target Identification : Identifying potential targets such as enzymes or receptors involved in disease pathways can guide further experimental validation. For example, docking studies have suggested interactions with proteins implicated in cancer progression and microbial resistance .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with modified biological activities. The introduction of different substituents on the triazole or piperidine rings can lead to compounds with enhanced potency or selectivity against specific targets.

  • Functionalization : Chemical modifications can be explored to optimize the pharmacological profile. For example, altering substituents on the phenyl or piperidine moieties might yield compounds with improved solubility or reduced toxicity.

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial properties, derivatives of triazole including those similar to the target compound were tested against a range of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of triazole derivatives where compounds were tested on various cancer cell lines. The results showed that some compounds induced cell death through apoptosis pathways, suggesting that modifications to the original structure could enhance efficacy against specific cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on key substituents, physicochemical properties, and biological relevance:

Compound Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Ethanone-piperidine-triazole 3,4-Dimethoxyphenyl, 2H-1,2,3-triazol-2-yl-piperidine 329.36 (calculated) Combines electron-rich aromatic group with a rigid triazole-piperidine scaffold. N/A
BK80435 (2-(thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one) Ethanone-piperidine-triazole Thiophen-2-yl 276.36 Thiophene substituent enhances π-π stacking; lower hydrophobicity vs. dimethoxyphenyl.
rac-(2-(3,4-Dimethoxybenzyl)piperidin-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone Benzyl-piperidine-triazole 3,4-Dimethoxybenzyl, 5-methylphenyl 421.22 Benzyl linker increases flexibility; methyl group may improve metabolic stability.
2-[(4P)-4-(4-{[(4P)-5-(Cyclohexylsulfanyl)-4-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methoxy}-2,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one Ethanone-morpholine-triazole Difluorophenyl, cyclohexylthio-triazole, pyridinyl 630.71 Sulfur-containing triazole and morpholine enhance solubility; fluorinated aryl improves bioavailability.
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one Ethanone-piperidine-benzothiazolo-triazole Benzothiazolo-triazole, 4-methylpiperidine 346.47 Thioether linkage and fused heterocycles increase rigidity and potential kinase inhibition.

Key Comparison Points

Aromatic Substituents :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing interactions with aromatic receptors (e.g., GPCRs) . In contrast, BK80435 uses a thiophene ring, favoring π-π stacking but reducing hydrogen-bonding capacity .
  • Fluorinated or chlorinated aryl groups (e.g., in ) improve metabolic stability and membrane permeability but may reduce solubility .

Heterocyclic Moieties :

  • The 2H-1,2,3-triazole in the target compound offers hydrogen-bond acceptors and a planar structure for target binding. Analogues with 1,2,4-triazole () or fused systems (e.g., benzothiazolo-triazole in ) exhibit varied pharmacokinetic profiles.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or amide coupling (analogous to ), whereas thiophene-containing analogs () may require Suzuki-Miyaura coupling.

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